DL-HISTIDINE:2HCL (ALPHA-15N+)
Description
Properties
Molecular Weight |
229.07 |
|---|---|
Purity |
98%+ |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isotopic Incorporation into Dl Histidine:2hcl Alpha 15n+
Stereospecific and Regiospecific Synthesis of Alpha-15N Labeled Histidine Precursors
The synthesis of α-¹⁵N labeled histidine requires precise control over both stereochemistry and regiochemistry to ensure the isotope is introduced at the correct atomic position and with the desired spatial orientation. A variety of synthetic strategies have been developed to achieve this, often starting from readily available precursors.
One common approach involves the use of α-keto acids as precursors. For instance, the synthesis can start with an appropriate α-keto acid which is then subjected to a reductive amination reaction using a ¹⁵N-labeled ammonia (B1221849) source. This method allows for the direct and specific introduction of the ¹⁵N isotope at the α-amino position. The stereoselectivity of this reaction can be controlled through the use of chiral auxiliaries or enzymatic catalysis, ensuring the formation of the desired L- or D-enantiomer.
Another strategy employs metabolic precursors, such as imidazolepyruvate, for the synthesis of labeled histidine. portlandpress.com This biosynthetic approach can offer high specificity, although careful selection of the precursor and reaction conditions is necessary to minimize isotopic scrambling. portlandpress.com The biosynthesis of histidine is a well-conserved pathway in many organisms, starting from adenosine (B11128) 5'-triphosphate (ATP) and phosphoribosyl pyrophosphate (PRPP). nih.gov By providing a ¹⁵N-labeled nitrogen source at the appropriate step in a controlled biological system, such as in E. coli or yeast, it is possible to direct the incorporation of the isotope into the α-amino group of histidine. nih.govresearchgate.net
Recent advancements have also focused on novel chemical methods. For example, density functional theory (DFT) calculations have been used to investigate the regioselectivity of alkylation reactions on the histidine imidazole (B134444) ring, which can be extended to control reactions at the α-amino group. nih.gov Such computational insights aid in designing more efficient and selective synthetic routes.
The following table summarizes key precursors and their roles in the synthesis of α-¹⁵N labeled histidine.
| Precursor | Synthetic Approach | Key Advantages |
| α-Keto Acid | Reductive Amination | Direct, high regioselectivity |
| Imidazolepyruvate | Biosynthetic | High stereospecificity |
| ¹⁵N-Ammonia | Reductive Amination | Direct ¹⁵N source |
| L-Glutamine | Enzymatic Synthesis | Biological compatibility |
Optimization of Isotopic Enrichment Efficiency at the alpha-Nitrogen Position
Achieving high isotopic enrichment at the α-nitrogen position is critical for the utility of labeled histidine in sensitive analytical applications. The efficiency of ¹⁵N incorporation is influenced by several factors, including the choice of the ¹⁵N source, the reaction kinetics, and potential isotopic fractionation effects.
In chemical synthesis, the purity of the ¹⁵N-labeled reagent, such as ¹⁵NH₄Cl, is paramount. The reaction conditions, including solvent, temperature, and catalysts, must be optimized to favor the incorporation of ¹⁵N over the naturally abundant ¹⁴N. Isotopic fractionation, where the lighter isotope (¹⁴N) reacts faster than the heavier isotope (¹⁵N), can lead to lower than expected enrichment levels. researchgate.net Careful control of reaction pathways can minimize these kinetic isotope effects. nih.govnih.gov
For biosynthetic methods, the composition of the culture medium is a key variable. nih.gov Using a minimal medium with a ¹⁵N-labeled nitrogen source as the sole nitrogen supply can significantly enhance enrichment efficiency. nist.gov For example, studies using the microalgae Chlamydomonas reinhardtii grown in a medium containing ¹⁵NH₄Cl have achieved average isotopic enrichment for various amino acids of 99.56 ± 0.05%. nih.gov Similarly, metabolic labeling in Arabidopsis has shown the potential for 98–99% labeling efficiency. frontiersin.org However, labeling in plants can be more variable, with efficiencies sometimes ranging from 93–99%. frontiersin.orgescholarship.org
A recent study presented a novel analytical approach for determining intramolecular δ¹⁵N values in histidine, distinguishing between the α-nitrogen and the sidechain nitrogens. chemrxiv.orgchemrxiv.org This method revealed that the α-N is consistently enriched in ¹⁵N relative to the sidechain-N, which is attributed to preferential catabolism of the α-N through deamination. chemrxiv.orgchemrxiv.org This highlights the importance of understanding metabolic pathways to optimize isotopic labeling.
The following table presents data on isotopic enrichment efficiencies achieved in different systems.
| System | ¹⁵N Source | Achieved Enrichment (%) | Reference |
| Chlamydomonas reinhardtii | ¹⁵NH₄Cl | 99.56 ± 0.05 | nih.gov |
| Arabidopsis | ¹⁵N salts | 98-99 | frontiersin.org |
| E. coli | ¹⁵N-NH₄Cl | >99 | nist.gov |
Chromatographic and Spectroscopic Purity Assessment of Synthesized Labeled Compounds
Ensuring the purity of synthesized α-¹⁵N labeled histidine is crucial for its application in research. A combination of chromatographic and spectroscopic techniques is employed to assess both chemical and isotopic purity.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of the synthesized compound. It separates the labeled histidine from any unreacted precursors, byproducts, or other impurities. Ion-exchange chromatography is another powerful technique for separating and purifying amino acids like histidine. chemrxiv.orgchemrxiv.org
Spectroscopic Methods: Mass Spectrometry (MS) is essential for confirming the mass of the labeled compound and determining the level of isotopic enrichment. High-resolution mass spectrometry, such as Orbitrap MS, can provide highly accurate mass measurements, allowing for the confirmation of complete ¹⁵N-labeling. nist.gov For instance, one study reported that the measured mass of a ¹⁵N-labeled protein was 99.99% of the calculated value, indicating complete labeling. nist.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique. ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments are particularly useful for verifying the specific location of the ¹⁵N label. nih.gov These spectra show correlations between the ¹⁵N nucleus and its attached proton, providing unambiguous evidence of α-nitrogen labeling. nih.gov The chemical shifts in the NMR spectrum can also provide information about the tautomeric state of the histidine imidazole ring. nih.gov
The combination of these techniques provides a comprehensive assessment of the purity of the synthesized DL-Histidine:2HCl (alpha-¹⁵N+).
| Analytical Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Separation of labeled compound from impurities. Purity often reported as >95% or >98%. sigmaaldrich.com |
| Ion-Exchange Chromatography | Purification and Separation | Effective separation of histidine from other amino acids. chemrxiv.orgchemrxiv.org |
| Mass Spectrometry (MS) | Isotopic Enrichment & Molecular Weight | Confirmation of mass shift due to ¹⁵N incorporation and quantification of enrichment levels, often >98 atom % ¹⁵N. nist.gov |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Label Position | Verification of ¹⁵N label at the α-position via ¹H-¹⁵N HSQC spectra. nih.gov |
Scalability and Efficiency Considerations in Labeled Amino Acid Production for Research
The production of isotopically labeled amino acids for research purposes must balance scalability with efficiency to meet the demands of various applications, from small-scale NMR studies to larger-scale proteomic analyses.
Biosynthetic Production: Biosynthetic methods, using microorganisms like E. coli or algae, can be highly cost-effective for large-scale production. nih.gov These systems can efficiently convert a simple, inexpensive ¹⁵N source (e.g., ¹⁵NH₄Cl) into a wide range of labeled amino acids. For example, a study using Chlamydomonas reinhardtii demonstrated a feasible laboratory-scale production of sixteen ¹⁵N-labeled amino acids. nih.gov The yield of labeled proteins from bacterial cultures can also be substantial; for instance, 60 mg of a ¹⁵N-labeled protein was obtained from a 4 L culture of E. coli. nist.gov
However, the efficiency of biosynthetic production can be influenced by factors such as the growth rate of the organism and the potential for isotopic dilution from unlabeled nitrogen sources. nih.gov Optimizing culture conditions and using strains that are efficient at nitrogen assimilation are key to maximizing yield and isotopic enrichment. nih.gov
The choice between chemical and biosynthetic production often depends on the specific requirements of the research, including the desired quantity of the labeled amino acid, the required level of isotopic purity, and cost considerations.
Spectroscopic and Spectrometric Elucidation of Biomolecular Structure and Dynamics Utilizing Dl Histidine:2hcl Alpha 15n+
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for studying biological macromolecules at atomic resolution in solution and, increasingly, in the solid state. The introduction of ¹⁵N labels, particularly in amino acids like histidine, is central to many of the most powerful NMR experiments.
Multi-Dimensional ¹⁵N-Detected NMR Experiments for Resonance Assignments in Proteins
The fundamental first step in any detailed NMR study of a protein is the sequence-specific assignment of resonances. For proteins labeled with ¹⁵N-histidine, multi-dimensional heteronuclear NMR experiments are employed. The most common of these is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides a fingerprint of the protein, with each peak corresponding to a specific amide ¹H-¹⁵N pair. ucsb.edu For larger proteins, where spectral overlap in 2D spectra becomes a significant issue, higher-dimensional experiments (3D and 4D) are necessary. ucsb.edu
Triple-resonance experiments, which correlate the amide ¹H and ¹⁵N with the ¹³C nuclei of the protein backbone and side chains, are the workhorses for sequential resonance assignment in uniformly ¹³C,¹⁵N-labeled proteins. However, in cases where uniform labeling is not feasible, selective or sparse labeling with ¹⁵N-amino acids, including histidine, can be a viable alternative. nih.gov Assignment strategies for sparsely labeled proteins may rely on correlating amide proton exchange rates measured on the intact protein with those from digested and sequenced peptides. nih.gov The unique chemical shifts of the histidine imidazole (B134444) nitrogens (Nδ1 and Nε2) can also be assigned using two-dimensional ¹H-¹⁵N and ¹H-¹³C heteronuclear multiple-quantum coherence (HMQC) experiments on uniformly labeled samples. researchgate.net
Table 1: Common Multi-Dimensional NMR Experiments for Resonance Assignment
| Experiment | Dimensionality | Information Obtained |
| ¹H-¹⁵N HSQC | 2D | Correlation of amide proton and nitrogen chemical shifts, protein fingerprint. ucsb.edu |
| ¹H-¹⁵N HMQC | 2D | Correlation of histidine imidazole ¹H and ¹⁵N chemical shifts. researchgate.net |
| 3D ¹⁵N-edited NOESY | 3D | Through-space correlations between amide protons and other protons, crucial for structure determination. ucsb.edu |
| 4D ¹⁵N,¹³C-edited NOESY | 4D | Resolves ambiguity in larger proteins by spreading peaks into four dimensions. ucsb.edu |
Characterization of Protein Backbone and Side-Chain Dynamics via ¹⁵N Relaxation Parameters
Proteins are not static entities; their function is intimately linked to their internal motions, which span a vast range of timescales. NMR relaxation experiments are exceptionally well-suited to probe these dynamics at a per-residue level. By incorporating ¹⁵N-histidine, the dynamics of both the backbone amide and the histidine side-chain imidazole nitrogens can be investigated. rsc.org
The primary relaxation parameters measured are the longitudinal relaxation rate (R₁), the transverse relaxation rate (R₂), and the steady-state ¹H-¹⁵N heteronuclear Nuclear Overhauser Effect (NOE). researchgate.net These parameters are sensitive to motions on the picosecond to nanosecond timescale and can be used to derive the model-free order parameter (S²), which quantifies the spatial restriction of the N-H bond vector. researchgate.net An S² value of 1 indicates a completely rigid bond, while a value of 0 signifies unrestricted motion.
For motions on the microsecond to millisecond timescale, such as conformational exchange, the transverse relaxation rate (R₂) is particularly sensitive. researchgate.net This exchange contribution to relaxation (Rex) can be quantified using relaxation dispersion experiments. The dynamics of histidine side chains, which are often involved in catalysis and pH sensing, can be challenging to study due to chemical exchange. researchgate.net However, specialized NMR approaches, such as analyzing cross-correlation rates between ¹⁵N chemical shift anisotropy (CSA) and ¹⁵N-¹H dipole-dipole relaxation, can provide insights into these motions, as they are less affected by chemical exchange. researchgate.net
Table 2: Key ¹⁵N Relaxation Parameters and Their Interpretation
| Parameter | Timescale of Sensitivity | Information Provided |
| R₁ (Longitudinal Relaxation Rate) | ps-ns | Information about fast internal motions. researchgate.net |
| R₂ (Transverse Relaxation Rate) | ps-ns, µs-ms | Sensitive to both fast internal motions and slower conformational exchange. researchgate.net |
| ¹H-¹⁵N NOE | ps-ns | Qualitative measure of the extent of fast internal motions. universiteitleiden.nl |
| S² (Order Parameter) | ps-ns | Quantifies the amplitude of fast internal motions of the N-H bond. researchgate.net |
| Rex (Exchange Contribution) | µs-ms | Characterizes motions due to conformational or chemical exchange. |
Mapping Ligand-Binding Interfaces and Conformational Equilibria through ¹⁵N Chemical Shift Perturbations
The binding of ligands, whether small molecules, other proteins, or nucleic acids, is fundamental to protein function. NMR is a powerful tool for characterizing these interactions. The chemical environment of a nucleus determines its chemical shift, and thus, ligand binding often leads to perturbations in the chemical shifts of nuclei at the binding interface and those affected by allosteric conformational changes. nih.gov
By acquiring a series of ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled protein (including with ¹⁵N-histidine) while titrating in a ligand, one can monitor these chemical shift perturbations (CSPs). whiterose.ac.uk The residues exhibiting the most significant CSPs are typically located in or near the binding site. nih.gov This technique, also known as chemical shift mapping, is widely used to identify binding interfaces. researchgate.net
The magnitude of the CSPs as a function of ligand concentration can be fit to a binding isotherm to determine the dissociation constant (Kd), a measure of binding affinity. nih.gov This analysis is most straightforward when the exchange between the free and bound states is fast on the NMR timescale (typically for Kd values weaker than ~3 µM). nih.gov In cases of slow or intermediate exchange, line broadening is observed, which makes affinity determination more complex but still provides information about the kinetics of the interaction. nih.gov The analysis of coordinated chemical shift changes can also provide insights into the conformational equilibria that are shifted upon ligand binding. nih.gov
Application of Solid-State ¹⁵N NMR in Investigating Insoluble and Membrane-Associated Proteins
A significant fraction of the proteome, including many important drug targets, consists of membrane proteins and other large, insoluble assemblies that are intractable by traditional solution NMR. scirp.org Solid-state NMR (SSNMR) has emerged as a crucial technique for studying these systems in a near-native environment, such as a lipid bilayer. nih.gov
The incorporation of ¹⁵N-histidine is valuable in SSNMR studies of membrane proteins. For instance, in oriented samples where the protein-lipid assembly is aligned relative to the magnetic field, the ¹⁵N chemical shift becomes dependent on the orientation of the N-H bond. acs.org This allows for the determination of the tilt and rotation angles of transmembrane helices. scirp.org The protonation state and dynamics of key histidine residues, which are often involved in the function of ion channels and transporters, can be directly probed. nih.gov
Magic-angle spinning (MAS) SSNMR experiments on uniformly or selectively ¹³C,¹⁵N-labeled samples can provide high-resolution structural information. acs.org Multi-dimensional correlation experiments, such as ¹⁵N-¹³C correlation, can be used for resonance assignment and to identify residues at protein-protein or protein-ligand interfaces. nih.gov For example, changes in the ¹⁵N chemical shift of a specific residue upon drug binding can pinpoint its location in the binding pocket. nih.gov
Mass Spectrometry (MS)
Mass spectrometry has become a cornerstone of proteomics, enabling the large-scale identification and quantification of proteins. Stable isotope labeling, including with ¹⁵N, is central to many quantitative MS-based strategies.
Absolute Quantification of Proteomic Turnover and Synthesis Rates via ¹⁵N Labeling
Understanding the dynamics of the proteome—the rates at which proteins are synthesized and degraded—is crucial for a complete picture of cellular regulation. Metabolic labeling with ¹⁵N-containing compounds, such as ¹⁵N-histidine, allows for the direct measurement of these turnover rates. nih.gov
In a typical experiment, cells or organisms are grown in a medium containing a ¹⁵N-enriched nitrogen source. nih.gov As new proteins are synthesized, they incorporate the heavy isotope, leading to a mass shift in the corresponding peptides that can be detected by mass spectrometry. nih.gov The ratio of the intensity of the heavy (¹⁵N-labeled) peptide to the light (¹⁴N) peptide at different time points provides a measure of the fractional synthesis rate (FSR) of that protein. nih.gov
This approach, often referred to as dynamic SILAC (Stable Isotope Labeling with Amino acids in Cell culture) when using labeled amino acids, can be applied on a proteome-wide scale. annualreviews.org By analyzing thousands of proteins simultaneously, researchers can gain insights into how protein turnover is regulated in different cellular states, such as in response to stimuli or in disease. annualreviews.orgbioanalysis-zone.com The complex isotopic patterns that arise from partial labeling require sophisticated data analysis algorithms to accurately calculate turnover rates. nih.gov These methods have been successfully applied to determine the turnover rates of over a thousand proteins in various organisms, revealing that different proteins and tissues have vastly different turnover dynamics. bioanalysis-zone.com
Tracing Metabolic Fluxes and Pathway Intermediates using 15N Isotopic Tracers
The use of stable isotopes, such as ¹⁵N, as tracers has become an indispensable tool in the field of metabolic research. creative-proteomics.com By introducing ¹⁵N-labeled compounds, like DL-Histidine:2HCl (alpha-¹⁵N+), into biological systems, researchers can track the movement and transformation of nitrogen atoms through intricate metabolic networks. creative-proteomics.commdpi.com This technique, often referred to as metabolic flux analysis (MFA), provides quantitative insights into the rates (fluxes) of metabolic pathways, the interconnectedness of different pathways, and how these are regulated under various physiological or pathological conditions. creative-proteomics.comcreative-proteomics.com
Isotopic tracer studies involving ¹⁵N-labeled amino acids allow for the detailed investigation of amino acid metabolism itself, including their synthesis, degradation, and interconversion. creative-proteomics.com When a ¹⁵N-labeled amino acid is introduced, it is taken up by cells and incorporated into various metabolic pathways. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the ¹⁵N-labeled intermediates and final products. creative-proteomics.commdpi.com This allows for the elucidation of pathway activities and the determination of amino acid turnover rates. creative-proteomics.com For instance, the incorporation of ¹⁵N from a labeled precursor into amino acids, nucleotides, and other nitrogen-containing biomolecules can be tracked to understand nitrogen metabolism. mdpi.com
A key advantage of using stable isotopes is their safety, as they are non-radioactive, making them suitable for a wide range of applications, including studies in living organisms. chempep.com The experimental workflow for such studies typically involves several key steps:
Experimental Design : This includes selecting the appropriate ¹⁵N-labeled tracer, the biological system (e.g., cell cultures, organisms), and defining the experimental conditions. creative-proteomics.com
Isotope Labeling : The ¹⁵N-labeled compound is introduced into the system, for example, by adding it to cell culture media. creative-proteomics.com
Sample Analysis : At specific time points, samples are collected, and the distribution of the ¹⁵N isotope in various metabolites is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or NMR. creative-proteomics.comresearchgate.net
Data Analysis and Modeling : The isotopic labeling patterns are used in computational models to calculate metabolic fluxes. creative-proteomics.com
Metabolic flux analysis using ¹⁵N tracers has been instrumental in understanding complex biological processes, from microbial metabolism to the dysregulated metabolism in diseases like cancer. mdpi.comcreative-proteomics.com For example, studies have used ¹⁵N-labeled glutamine to investigate glutamine metabolism in cancer cells, revealing key pathways that support tumor growth. mdpi.com
Table 1: Applications of ¹⁵N Isotopic Tracers in Metabolic Flux Analysis
| Application Area | Research Focus | Key Findings |
| Amino Acid Metabolism | Tracing the synthesis, degradation, and interconversion of amino acids. creative-proteomics.com | Determination of amino acid turnover rates and pathway regulation. creative-proteomics.com |
| Nitrogen Metabolism | Tracking the incorporation of nitrogen into biomolecules like nucleotides and hexosamines. mdpi.com | Elucidation of nitrogen assimilation and utilization pathways. |
| Protein Turnover | Following the synthesis and degradation of specific proteins. researchgate.netnih.gov | Measurement of protein half-lives and understanding of protein homeostasis. nih.gov |
| Disease Research (e.g., Cancer) | Investigating altered metabolic pathways in diseased states. mdpi.com | Identification of metabolic vulnerabilities in cancer cells for therapeutic targeting. mdpi.com |
High-Resolution Isotope Ratio Mass Spectrometry for Nitrogen Cycle Research and Beyond
High-resolution isotope ratio mass spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of stable isotopes in a sample with very high precision. pnnl.govwikipedia.org This method is particularly valuable for studying the nitrogen cycle and other biogeochemical processes by analyzing the variations in the ¹⁵N/¹⁴N ratio. fiveable.me The isotopic composition is typically expressed in delta (δ) notation (δ¹⁵N), which represents the per mille (‰) deviation of the sample's isotope ratio from that of a standard, atmospheric N₂ (which has a δ¹⁵N value of 0‰ by definition). fiveable.me
IRMS instruments, most commonly magnetic sector mass spectrometers, are designed for high-precision measurements of isotope ratios. wikipedia.org They work by ionizing the sample gas (e.g., N₂), accelerating the ions, and then separating them based on their mass-to-charge ratio in a magnetic field. wikipedia.orgenergy.gov This allows for the simultaneous detection and quantification of different isotopes. wikipedia.org The precision of IRMS is crucial for detecting the small natural variations in isotope abundances that occur due to isotopic fractionation during physical, chemical, and biological processes. fiveable.me
In the context of the nitrogen cycle, IRMS is used to trace the sources and transformations of nitrogen compounds. fiveable.me Different nitrogen sources often have distinct δ¹⁵N signatures. For example, synthetic fertilizers typically have δ¹⁵N values close to 0‰, while animal waste and sewage are generally enriched in ¹⁵N, with δ¹⁵N values ranging from +10 to +20‰. fiveable.me By measuring the δ¹⁵N of different components in an ecosystem (e.g., soil, water, plants, and atmospheric pollutants), scientists can identify the dominant nitrogen sources and understand the key processes such as nitrogen fixation, nitrification, and denitrification. fiveable.mee3s-conferences.org
The applications of high-resolution IRMS extend beyond the nitrogen cycle to various fields:
Environmental Science : Tracing pollutants in the atmosphere, water, and soil. e3s-conferences.org
Paleoecology and Paleoclimatology : Reconstructing past environmental conditions by analyzing the isotopic composition of materials like peat and fossils. researchgate.net
Food Authenticity : Determining the origin and verifying the authenticity of food products.
Biomolecular Pathways : Understanding the detailed molecular mechanisms behind biological processes by analyzing the chemical and isotopic composition of biomolecules. pnnl.gov
Table 2: Typical δ¹⁵N Values of Various Nitrogen Sources
| Nitrogen Source | Typical δ¹⁵N Value (‰) | Reference |
| Atmospheric N₂ | 0 (by definition) | fiveable.me |
| Synthetic Fertilizers | Close to 0 | fiveable.me |
| Marine Nitrate (deep waters) | Around +5 | fiveable.me |
| Animal Waste and Sewage | +10 to +20 | fiveable.me |
Recent advancements have focused on coupling IRMS with other analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), to enable compound-specific isotope analysis (CSIA). nih.govacs.org This allows for the measurement of δ¹⁵N values of individual amino acids or other nitrogen-containing compounds, providing even more detailed insights into biogeochemical processes. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Complementary Structural Insights
Probing Secondary Structure Elements and Conformational States through 15N Isotopic Shifts in Amide Bands
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, serves as a powerful tool for investigating the secondary structure and conformational dynamics of proteins and peptides. The amide bands, which arise from the vibrations of the peptide backbone, are particularly sensitive to the protein's secondary structure (e.g., α-helices, β-sheets). Isotopic labeling, specifically the substitution of ¹⁴N with ¹⁵N, can induce measurable shifts in the frequencies of these amide bands, providing a site-specific probe for structural analysis.
The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching) are two of the most informative vibrational modes. While uniform ¹⁵N labeling has a minimal effect on the amide I band frequency, it causes a significant downshift in the amide II band. nih.gov This selective shifting allows for the deconvolution of overlapping spectral features and can be used to study protein-protein interactions and conformational changes in a site-specific manner.
Recent studies have demonstrated the utility of combining ¹³C and ¹⁵N labeling to create a unique spectroscopic probe. The ¹³C=¹⁵N labeling of a peptide bond results in a distinct, isotopically edited amide II peak that is clearly resolved from the signals of the unlabeled parts of the protein. huji.ac.il This new peak can be monitored to gain site-specific structural information. For instance, an experimentally determined downshift of approximately -30 cm⁻¹ for the ¹³C-¹⁵N labeled amide II mode has been reported and confirmed by DFT calculations. huji.ac.il
The magnitude of the isotopic shift can also be indicative of the local environment and hydrogen bonding interactions. For example, in a study of a fully-extended peptide, the introduction of a ¹⁵N label caused a small frequency shift of only about 3 cm⁻¹ for a cross peak between amide I and amide II modes separated by two peptide units, indicating weak coupling between them. escholarship.org This sensitivity of the isotope-induced shift to the peptide's conformation makes it a valuable tool for monitoring structural transitions, such as the formation of a helical turn from an extended structure. escholarship.org
Table 3: Effect of ¹⁵N Isotopic Labeling on Amide Bands
| Amide Band | Primary Vibrational Mode | Effect of ¹⁵N Labeling | Application |
| Amide I | C=O stretching | Little to no frequency shift. nih.gov | Can be used in conjunction with ¹³C labeling for protein-protein interaction studies. nih.gov |
| Amide II | N-H in-plane bending and C-N stretching | Significant downshift in frequency. nih.gov | Probing secondary structure and conformational changes. nih.govhuji.ac.il |
| ¹³C-¹⁵N Labeled Amide II | N-H in-plane bending and C-N stretching | Creates a new, resolved peak with a significant downshift (e.g., ~-30 cm⁻¹). huji.ac.il | Provides a site-specific spectroscopic probe for detailed structural analysis. huji.ac.il |
Applications of Dl Histidine:2hcl Alpha 15n+ in Mechanistic Enzymology and Biochemical Pathway Analysis
Delineation of Enzyme Catalytic Mechanisms and Active Site Residue Contributions
The unique properties of the histidine imidazole (B134444) side chain, with a pKa value near physiological pH, make it a frequent and critical participant in enzyme catalysis, acting as both a proton donor and acceptor. The introduction of a ¹⁵N label at the alpha-nitrogen of histidine provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigations into the electronic environment and dynamic contributions of active site histidine residues.
Researchers have utilized ¹⁵N-labeled histidine to elucidate the catalytic mechanisms of various enzymes. For instance, in studies of serine proteases, ¹⁵N NMR spectroscopy of the catalytic triad (B1167595) histidine has provided direct evidence for the protonation state and hydrogen bonding network during catalysis. nih.govacs.org When these enzymes are complexed with inhibitors that mimic the transition state, the ¹⁵N chemical shifts of the labeled histidine reveal crucial details about the charge distribution and geometry of the active site. nih.gov
In another example, the study of Fe-containing superoxide (B77818) dismutase (FeSOD) has benefited from the use of ¹⁵N-labeled histidine. By observing the ¹⁵N NMR signals of the histidine residues coordinating the iron ion, scientists can probe the electronic structure of the metal center and understand how it is modulated by the protein environment to facilitate the dismutation of superoxide radicals. nih.gov These studies are critical for understanding the enzyme's mechanism and for the design of novel inhibitors or artificial enzymes.
Table 1: Representative ¹⁵N NMR Chemical Shift Data for Active Site Histidine Residues
| Enzyme/Protein | Condition | Histidine Residue | ¹⁵N Chemical Shift (ppm) | Implication | Reference |
| α-Lytic Protease | Complex with peptide boronic acid inhibitor | His-57 | ~160-190 | Protonated imidazole ring, strong H-bonding | nih.gov |
| Fe-containing Superoxide Dismutase (FeSOD) | Q69H mutant, reduced state | His-69 | ~500 | Strong paramagnetic shift, H-bond to coordinated solvent | nih.gov |
| Subtilisin BPN' | Complex with Ac-Ala-Ala-Pro-boroPhe | His-64 | ~16.9 (Nδ1-H), ~15.4 (Nε2-H) | Active site histidine protons exchanging with water | researchgate.net |
Comprehensive Analysis of Nitrogen Metabolism and Associated Biotransformations
DL-HISTIDINE:2HCl (alpha-15N+) is an invaluable tracer for dissecting the intricate pathways of nitrogen metabolism. The specific labeling at the α-amino group allows researchers to follow the fate of this nitrogen atom as it is incorporated into various biomolecules or excreted. This is particularly insightful because the α-nitrogen and the nitrogen atoms of the imidazole ring often undergo different biochemical reactions. acs.orgnih.gov
Intramolecular δ¹⁵N analysis of histidine has emerged as a sophisticated technique to study nitrogen fluxes. The α-nitrogen is susceptible to removal by deamination reactions, a key step in amino acid catabolism, which can lead to significant isotopic fractionation. acs.orgnih.gov By measuring the change in the ¹⁵N abundance at the alpha position, scientists can quantify the extent of deamination and transamination reactions, providing a deeper understanding of nitrogen flow in an organism.
For example, in studies of cultured mammalian cells, the introduction of L-[2-¹⁵N]glutamine (another ¹⁵N-labeled amino acid) has allowed for the tracing of the ¹⁵N label into other amino acids like alanine (B10760859) and aspartate, demonstrating the interconnectedness of amino acid metabolism. nih.gov Similarly, using alpha-¹⁵N labeled histidine would enable precise tracking of its contribution to the nitrogen pool and its biotransformation into other nitrogen-containing compounds. This approach is crucial for understanding metabolic adaptations in various physiological and pathological states. nih.govnih.gov
Table 2: Isotopic Fractionation in Histidine and its Implications for Nitrogen Metabolism Analysis
| Nitrogen Position | Typical Catabolic Process | Isotopic Effect | Information Gained from α-¹⁵N Labeling | Reference |
| α-Nitrogen (α-N) | Transamination, Deamination | Significant ¹⁵N fractionation | Quantifies flux through catabolic pathways, distinguishes nitrogen sources | acs.orgnih.gov |
| Imidazole Ring Nitrogens | Generally not catabolized in many organisms | Minimal ¹⁵N fractionation | Provides a baseline for the isotopic signature of the initial histidine pool | acs.org |
Investigation of Amino Acid Biosynthetic and Degradative Pathways
The biosynthesis of histidine is a complex, multi-step pathway that is essential in microorganisms and plants. nih.govnih.gov Introducing DL-HISTIDINE:2HCl (alpha-15N+) into a biological system that can utilize it allows for the investigation of the reverse, or degradative, pathways. Conversely, using precursors labeled with stable isotopes is fundamental to elucidating the forward biosynthetic pathway.
The degradation of histidine in many organisms begins with the removal of the α-amino group, a reaction catalyzed by histidine ammonia-lyase, to form urocanic acid. nih.gov In other organisms, the initial step is a transamination reaction. nih.gov By supplying alpha-¹⁵N labeled histidine and analyzing the isotopic composition of downstream metabolites, researchers can definitively identify the primary degradative route and measure its flux.
The biosynthetic pathway of histidine starts from 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) and involves a series of enzymatic reactions to construct the imidazole ring and attach the alanine side chain. nih.govyoutube.com While not a direct substrate for the entire pathway, understanding the incorporation and turnover of the alpha-nitrogen is crucial. Isotope labeling studies have been instrumental in identifying the intermediates and the enzymes involved in this essential pathway. nih.govresearchgate.net
Table 3: Key Enzymes in the Histidine Biosynthetic Pathway
| Enzyme | EC Number | Reaction | Precursor/Substrate | Product |
| ATP-phosphoribosyltransferase | 2.4.2.17 | First committed step | ATP, PRPP | N¹-(5-Phospho-β-D-ribosyl)-ATP |
| Phosphoribosyl-ATP pyrophosphohydrolase | 3.6.1.31 | Pyrophosphate removal | N¹-(5-Phospho-β-D-ribosyl)-ATP | Phosphoribosyl-AMP |
| Phosphoribosyl-AMP cyclohydrolase | 3.5.4.19 | Imidazole ring opening | Phosphoribosyl-AMP | Phosphoribosylformimino-AICAR-P |
| Imidazole glycerol-phosphate synthase | 2.4.2.- | Imidazole ring closure | PRFAR, Glutamine | Imidazole glycerol (B35011) phosphate, AICAR, Glutamate |
| Imidazoleglycerol-phosphate dehydratase | 4.2.1.19 | Dehydration | Imidazole glycerol phosphate | Imidazole acetol phosphate |
| Histidinol-phosphate aminotransferase | 2.6.1.9 | Transamination | Imidazole acetol phosphate, Glutamate | L-Histidinol phosphate, α-Ketoglutarate |
| Histidinol-phosphatase | 3.1.3.15 | Dephosphorylation | L-Histidinol phosphate | L-Histidinol |
| Histidinol dehydrogenase | 1.1.1.23 | Oxidation | L-Histidinol, 2 NAD⁺ | L-Histidine, 2 NADH |
Unraveling Protein Folding, Misfolding, and Aggregation Mechanisms
The conformation and dynamics of proteins are fundamental to their function, and their misfolding and aggregation are associated with a growing number of debilitating diseases, including Alzheimer's and Parkinson's disease. mit.edunih.gov Histidine residues, due to the sensitivity of their imidazole ring's protonation state to the local environment, often play crucial roles in protein folding, stability, and aggregation. nih.gov
¹⁵N-labeling of histidine, particularly at the alpha-nitrogen, provides a powerful spectroscopic handle for NMR studies aimed at characterizing these processes at atomic resolution. By monitoring the ¹⁵N chemical shifts and relaxation properties of labeled histidine residues, scientists can track conformational changes during protein folding, identify transient intermediates, and map the regions of a protein involved in aggregation. nih.gov
For example, in studies of α-synuclein, the protein implicated in Parkinson's disease, ¹⁵N-HSQC NMR has been used to monitor the structural perturbations caused by mutations or interactions with small molecules. nih.gov The chemical shifts of the protein's single histidine residue (His50) are particularly sensitive to changes in pH and interactions that can influence its aggregation propensity. nih.gov Similarly, in prion proteins, the histidine-containing copper-binding domain undergoes conformational changes that can be monitored by NMR, providing insights into the initiation of misfolding. wikipedia.org
Table 4: Application of α-¹⁵N-Histidine Labeling in Protein Folding and Misfolding Studies
| Protein | Research Focus | Key Findings from ¹⁵N-Histidine NMR | Implication | Reference |
| α-Synuclein | Effect of pH on conformation | Significant chemical shift perturbations of His50 with pH changes, indicating structural alterations in a key region for aggregation. | Understanding environmental factors that trigger misfolding. | nih.gov |
| Plastocyanin | Conformational exchange | Analysis of ¹⁵N relaxation and chemical shifts revealed that the protonation/deprotonation of histidine residues induces conformational dynamics on the microsecond-to-millisecond timescale. | Delineating the role of histidine in protein dynamics and function. | nih.gov |
| Egr-1 zinc-finger – DNA complex | Mobility of histidine side chains | Zinc-coordinating histidine side chains that interact with DNA are strongly restricted in their mobility, which has entropic implications for molecular association. | Quantifying the energetic contributions of specific residues to protein-DNA binding. | nih.gov |
| Ubiquitin (VA2 mutant) | Real-time protein folding | Pressure-jump NMR allowed for the direct observation of ¹⁵N chemical shifts of short-lived folding intermediates. | Characterizing the structural evolution of a protein as it folds. | nih.gov |
Dl Histidine:2hcl Alpha 15n+ in Cellular and Subcellular Research Models for Fundamental Biological Inquiry
Quantification of Nitrogen Flux and Protein Synthesis Rates in In Vitro Cell Culture Systems
The use of stable isotope-labeled amino acids, such as α-¹⁵N-histidine, is central to metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov By introducing ¹⁵N-histidine into cell culture media, researchers can trace the path of the nitrogen atom as it is incorporated into newly synthesized proteins and other nitrogenous compounds. This methodology is critical for understanding how cells allocate resources and respond to various stimuli or disease states. nih.gov
The core principle involves replacing the standard (¹⁴N) histidine in the culture medium with its ¹⁵N-labeled counterpart. As cells grow and divide, they utilize this labeled histidine for protein synthesis. nih.gov Over time, the proteome becomes enriched with the ¹⁵N isotope. Using mass spectrometry (MS), scientists can distinguish between the 'old' proteins containing ¹⁴N and the 'new' proteins containing ¹⁵N based on the mass shift. The ratio of labeled to unlabeled peptides allows for the calculation of the fractional protein synthesis rate (FSR), which represents the fraction of new protein molecules synthesized over a specific period. nih.gov This provides a dynamic view of the proteome, which is more informative than static measurements of protein or mRNA levels alone.
The accuracy of these measurements hinges on the metabolic stability of the labeled amino acid. Ideally, the isotopic label should remain on the original amino acid and not be transferred to other molecules, a phenomenon known as "scrambling." Studies in human embryonic kidney (HEK) 293 cells have shown that the α-¹⁵N atom from histidine experiences minimal metabolic scrambling, making it a reliable tracer for protein synthesis studies. nih.gov This contrasts with other amino acids like alanine (B10760859), aspartate, and glutamate, which undergo significant scrambling. nih.gov
Table 1: Metabolic Scrambling of ¹⁵N-Labeled Amino Acids in HEK293 Cells This table summarizes the degree to which the ¹⁵N label from different amino acids is transferred to other amino acids in the cell, affecting their reliability as tracers. Data sourced from studies on selective isotope labeling. nih.gov
| Labeled Amino Acid | Metabolic Scrambling | Reliability as a Tracer |
| Histidine (H) | Minimal | High |
| Cysteine (C) | Minimal | High |
| Phenylalanine (F) | Minimal | High |
| Lysine (B10760008) (K) | Minimal | High |
| Methionine (M) | Minimal | High |
| Asparagine (N) | Minimal | High |
| Arginine (R) | Minimal | High |
| Threonine (T) | Minimal | High |
| Tryptophan (W) | Minimal | High |
| Tyrosine (Y) | Minimal | High |
| Glycine (G) | Interconverts with Serine | Moderate |
| Serine (S) | Interconverts with Glycine | Moderate |
| Alanine (A) | Significant | Low |
| Aspartate (D) | Significant | Low |
| Glutamate (E) | Significant | Low |
| Isoleucine (I) | Significant | Low |
| Leucine (L) | Significant | Low |
| Valine (V) | Significant | Low |
Elucidation of Protein Turnover Dynamics in Model Organisms (e.g., yeast, bacteria, non-human cell lines)
Protein turnover, the balance between protein synthesis and degradation, is fundamental to cellular health, regulating protein abundance and ensuring the removal of damaged or misfolded proteins. nih.gov Dysfunctions in this process are linked to aging and various diseases. Stable isotope labeling with compounds like α-¹⁵N-histidine allows for the precise measurement of turnover rates for thousands of proteins simultaneously across the entire proteome.
In model organisms such as the yeast Saccharomyces cerevisiae, researchers have employed stable isotope labeling to measure protein half-lives on a large scale. nih.gov The experimental design is similar to that for measuring synthesis rates: cells are cultured in a medium containing a ¹⁵N-labeled amino acid, and the rate of its incorporation into specific proteins is monitored over time using mass spectrometry. These studies have revealed that protein turnover is not a static process but is highly dependent on the cellular state and the functional role of the protein. nih.gov
Key findings from such research in yeast include:
Functional Correlation: Protein turnover rates are more strongly influenced by functional characteristics—such as subcellular localization and involvement in protein complexes—than by specific sequence features. nih.gov
Co-regulation with mRNA: The turnover of proteins is correlated with the turnover of their corresponding messenger RNA (mRNA) transcripts. nih.gov
Dependence on Cellular State: Turnover rates change significantly in response to environmental perturbations, such as nutrient availability or osmotic stress. Proteins that are being actively used tend to have faster turnover rates. nih.gov For example, the turnover of enzymes in the arginine biosynthesis pathway increases when yeast cells are forced to produce their own arginine due to its absence in the growth medium. nih.gov
Table 2: Illustrative Protein Turnover Dynamics in Yeast in Response to Arginine Availability This table provides examples of how the half-life (a measure of turnover) of specific proteins involved in arginine biosynthesis changes when the yeast's environment lacks arginine, forcing active synthesis. A shorter half-life indicates faster turnover. Data adapted from large-scale proteomics studies in yeast. nih.gov
| Protein | Pathway | Condition: Arginine-Rich Medium (Half-Life) | Condition: Arginine-Depleted Medium (Half-Life) |
| ARG1 | Arginine Biosynthesis | Longer | Shorter (Faster Turnover) |
| ARG3 | Arginine Biosynthesis | Longer | Shorter (Faster Turnover) |
| ARG5,6 | Arginine Biosynthesis | Longer | Shorter (Faster Turnover) |
| CPA2 | Arginine Biosynthesis | Longer | Shorter (Faster Turnover) |
| ACT1 | Actin Cytoskeleton (Control) | Unchanged | Unchanged |
| TDH3 | Glycolysis (Control) | Unchanged | Unchanged |
This dynamic regulation highlights that protein turnover is a key mechanism for cellular adaptation. The use of α-¹⁵N-histidine in these experiments is crucial for accurately tracking the synthesis of new proteins under different physiological conditions.
Tracking Subcellular Localization and Dynamic Interactions of Histidine-Containing Macromolecules
Beyond quantifying synthesis and turnover, labeled histidine is instrumental in studying the spatial organization and interaction networks of proteins within the cell. The location of a protein is intrinsically linked to its function, and the ability to track proteins to specific subcellular compartments provides critical context for their biological roles.
One approach involves using the histidine tag, a sequence of histidine residues genetically fused to a protein of interest. This tag can bind to fluorescently labeled metal ion complexes, allowing for the visualization of the protein's localization and trafficking via fluorescence microscopy. researchgate.net While this method often relies on the tag itself, studies on native proteins also benefit from isotope labeling.
Research has demonstrated that specific amino acid motifs, such as histidine-rich regions, can act as signals for nuclear localization. For instance, the deletion of a histidine-rich motif in the dehydrin protein OpsDHN1 was shown to prevent its entry into the nucleus in plant cells, restricting it to the cytoplasm. frontiersin.org While this study did not use isotope labeling, incorporating α-¹⁵N-histidine into such proteins would enable more sophisticated biophysical techniques, like solid-state NMR, to probe the structural basis of this localization signal within the complex cellular environment.
Furthermore, stable isotope labeling is a powerful tool for mapping dynamic protein-protein and protein-ligand interactions. nih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be adapted to use ¹⁵N-histidine. In a typical interaction experiment (e.g., co-immunoprecipitation), a ¹⁵N-labeled cell lysate can be mixed with an unlabeled lysate. After pulling down a protein of interest, mass spectrometry can identify interacting partners by detecting both heavy (¹⁵N) and light (¹⁴N) peptides, allowing for the quantification of interaction strength and specificity while distinguishing true interactors from background contaminants. Genetically encoded fluorescent sensors have also been developed to track the dynamics of free histidine within different subcellular organelles, revealing that histidine is readily transported across both the plasma membrane and the mitochondrial inner membrane. nih.gov
Table 3: Methods for Tracking Histidine-Containing Macromolecules This table outlines key experimental approaches that can utilize labeled or tagged histidine to investigate protein location and interactions.
| Method | Principle | Information Gained | Relevant Citation(s) |
| Fluorescence Microscopy with His-Tags | A genetically-encoded histidine tag on a protein of interest binds a fluorescently-labeled metal ion conjugate. | Subcellular localization, protein trafficking, and dynamic movement in live cells. | researchgate.net |
| Mutagenesis of Histidine-Rich Motifs | Deleting or altering native histidine-rich regions and observing changes in protein localization via GFP-fusion. | Identification of amino acid sequences that act as subcellular targeting signals. | frontiersin.org |
| Isotope-Assisted Interaction Analysis (e.g., SILAC) | Cells are metabolically labeled with ¹⁵N-histidine. Labeled and unlabeled cell lysates are mixed for pulldown experiments, followed by MS analysis. | Identification and quantification of specific protein-protein or protein-ligand interactions. | nih.gov |
| In-Cell NMR Spectroscopy | A protein overexpressed in cells grown in ¹⁵N-enriched media is studied directly within the cellular environment using NMR. | Atomic-resolution information on protein structure, dynamics, and interactions in a physiological context. | rsc.org |
Computational and Theoretical Frameworks for Interpreting Dl Histidine:2hcl Alpha 15n+ Derived Data
Integration of 15N NMR Data with Molecular Dynamics Simulations for Structural Refinement
The combination of 15N Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations provides a powerful tool for refining the three-dimensional structures of proteins and other macromolecules. 15N labeling of specific amino acids like histidine is crucial for this approach, as it allows for the measurement of site-specific dynamic parameters.
MD simulations generate a trajectory of atomic coordinates over time by calculating the forces between atoms, offering a dynamic picture of the molecule. 15N NMR relaxation experiments, on the other hand, provide quantitative data on the motion of specific sites within the protein backbone and side chains on a picosecond to nanosecond timescale. nih.gov Key experimental parameters include the 15N longitudinal relaxation time (T1), and the {¹H}-¹⁵N nuclear Overhauser effect (NOE). nih.gov These parameters are highly sensitive to the rates of molecular motion.
The integration process involves using the experimental NMR data as constraints to validate or refine the MD simulation. For instance, generalized order parameters (S²), which describe the spatial restriction of bond vector motion, can be calculated from the MD trajectory and compared directly with those derived from NMR relaxation data. nih.gov A strong correlation between the simulated and experimental S² values indicates that the simulation accurately captures the internal dynamics of the molecule. nih.gov
Research Findings: Studies on the DNA-binding domain of the glucocorticoid receptor (GR DBD) have shown that the rapid motions of the protein backbone are generally limited and uniform, with slightly reduced mobility in α-helical regions. nih.gov The agreement between experimental and simulated S² values was found to be nearly quantitative for most residues. nih.gov In another example, investigating the Egr-1 zinc-finger–DNA complex, researchers used 15N NMR relaxation and cross-correlation data to analyze the mobility of histidine side chains. nih.gov The study revealed that histidine side chains that coordinate with zinc and interact directly with DNA phosphates are severely restricted in their mobility, in contrast to highly mobile lysine (B10760008) and arginine side chains in the same complex. nih.gov This highlights how the integration of NMR and MD can reveal nuanced, position-specific dynamic behaviors that are critical for molecular recognition. nih.gov
| Parameter | Source | Description | Application in Structural Refinement |
|---|---|---|---|
| ¹⁵N T₁ (Spin-Lattice Relaxation) | NMR Experiment | Measures the rate at which the longitudinal magnetization returns to equilibrium. Sensitive to motions at the Larmor frequency. | Provides data on fast-ps to ns timescale motions of the N-H bond vector. nih.gov |
| {¹H}-¹⁵N NOE | NMR Experiment | Measures the change in ¹⁵N signal intensity upon saturation of ¹H signals. Highly sensitive to bond vector mobility. | Distinguishes between rigid (high NOE) and flexible (low or negative NOE) regions of the molecule. nih.gov |
| Order Parameter (S²) | NMR & MD | A value between 0 (unrestricted motion) and 1 (completely restricted) describing the amplitude of internal bond vector motion. | Used as a primary metric for comparing the motional landscape from MD simulations with experimental data. nih.gov |
| Cross-Correlation Rates | NMR Experiment | Measures the interference between different relaxation mechanisms, such as ¹⁵N chemical shift anisotropy (CSA) and ¹⁵N-¹H dipole-dipole relaxation. | Provides detailed insights into the dynamics of side chains, particularly for residues like histidine, in a way that is uninfluenced by chemical exchange. nih.gov |
Quantum Mechanical and Density Functional Theory Calculations for Isotope Effects and Spectroscopic Predictions
Quantum mechanics (QM) and its practical implementation through Density Functional Theory (DFT) are indispensable for understanding the subtle electronic effects of isotopic substitution and for accurately predicting spectroscopic parameters. When a ¹⁴N atom is replaced by a ¹⁵N atom in a molecule like histidine, the change in nuclear mass and spin can lead to measurable changes in its properties, known as isotope effects.
QM/DFT calculations can predict how the ¹⁵N isotope will affect NMR chemical shifts, coupling constants, and chemical shift anisotropy (CSA). nih.gov These predictions are vital for interpreting complex NMR spectra. For example, solid-state NMR studies combined with theoretical calculations have shown a significant difference in the ¹⁵Nδ1 CSA for a histidine's imidazole (B134444) moiety depending on whether it is coordinating with a metal ion or not. nih.gov
Research Findings: A novel analytical method has been developed to measure the intramolecular nitrogen isotope distribution (δ¹⁵N) within the histidine molecule itself. nih.govacs.org Histidine contains three nitrogen atoms: one in the α-amino group (α-N) and two in the imidazole side chain. These nitrogens enter the molecule through distinct biosynthetic pathways and are subject to different catabolic processes. nih.gov By separating underivatized histidine using ion-exchange chromatography and employing specific chemical oxidation reactions, researchers can determine the δ¹⁵N values for the α-N and the side-chain nitrogens separately. nih.govacs.org Studies using this method revealed that the α-N is consistently enriched in ¹⁵N relative to the side-chain nitrogens. nih.gov This isotopic fractionation is likely due to the preferential catabolism of the α-N through deamination, a process that breaks the C-N bond. acs.org This work demonstrates the power of combining advanced analytical techniques with a theoretical understanding of isotope fractionation to probe metabolic pathways. nih.gov
| Sample Type | Measurement | Observed Isotopic Difference (Δδ¹⁵Nα-s) | Interpretation |
|---|---|---|---|
| Commercial Histidine Powder | Intramolecular δ¹⁵N Analysis | ~ +8‰ | Indicates enrichment of ¹⁵N in the alpha-nitrogen (α-N) relative to the side-chain nitrogen (s-N). nih.gov |
| Biological Samples | Intramolecular δ¹⁵N Analysis | ~ +3 to +25‰ | Confirms ¹⁵N enrichment in the α-N across natural samples, likely due to preferential catabolism via deamination. nih.gov |
Advanced Bioinformatics and Statistical Approaches for High-Throughput 15N Proteomics Data Analysis
The use of ¹⁵N labeling, including ¹⁵N-labeled histidine, is a cornerstone of quantitative proteomics, allowing for the precise measurement of changes in protein abundance across different biological states. researchgate.net In a typical experiment, one cell or organism population is grown in media containing ¹⁵N-enriched nutrients, resulting in a proteome where nearly all nitrogen atoms are the heavier isotope. nih.gov This "heavy" proteome is then compared to a "light" proteome grown with natural ¹⁴N. The mass difference between heavy and light peptide pairs in a mass spectrometer allows for their relative quantification. researchgate.net
However, analyzing high-throughput ¹⁵N proteomics data presents significant bioinformatics challenges. frontiersin.org Unlike methods like SILAC where mass differences are constant, the mass shift in ¹⁵N labeling depends on the number of nitrogen atoms in each peptide, which varies. frontiersin.org Furthermore, metabolic labeling is often incomplete (e.g., 95-99% enrichment), which broadens the isotope clusters of heavy peptides and can complicate their identification and quantification. researchgate.netfrontiersin.org
To address these issues, advanced bioinformatics workflows and statistical methods are employed.
Correction Algorithms: Software tools have been developed to correct for inaccurate peptide ratios that arise from incomplete ¹⁵N enrichment. These algorithms can significantly increase the number of identified peptides and improve the accuracy and precision of protein quantitation. researchgate.net
Statistical Analysis: Once protein abundance data is generated and normalized, statistical tests are applied to identify significant changes between conditions. A t-test is commonly used to compare two groups, while analysis of variance (ANOVA) is used for more complex experimental designs with multiple factors. nih.gov
Machine Learning: Downstream bioinformatics analysis increasingly utilizes machine learning. Supervised learning can build models to predict sample classifications based on proteomic profiles, while unsupervised methods like clustering can reveal patterns and relationships within large datasets. nih.gov
| Analysis Step | Description | Key Challenge | Bioinformatics/Statistical Solution |
|---|---|---|---|
| Peptide Identification | Matching experimental MS/MS spectra to theoretical peptide sequences in a database. | Variable mass shifts due to ¹⁵N labeling; complex isotopic clusters. frontiersin.org | Search algorithms capable of handling variable modifications and complex isotope patterns. |
| Quantification | Measuring the relative intensity of ¹⁴N (light) and ¹⁵N (heavy) peptide pairs. | Incomplete labeling (<100%) skews the measured heavy/light ratio. researchgate.netfrontiersin.org | Correction algorithms that account for the measured enrichment level to adjust peptide ratios. researchgate.net |
| Data Normalization | Adjusting raw abundance data to remove systematic, non-biological variation between samples. | Ensuring that observed differences are biological, not technical. | Various normalization methods (e.g., median, quantile) applied to the distribution of protein abundances. nih.gov |
| Differential Expression Analysis | Identifying proteins with statistically significant changes in abundance between experimental groups. | Controlling for false positives when performing thousands of tests. | T-tests or ANOVA followed by multiple testing correction (e.g., Benjamini-Hochberg). nih.gov |
| Downstream Analysis | Interpreting the list of significant proteins in a biological context. | Moving from a list of proteins to understanding affected pathways and functions. | Pathway analysis, gene ontology enrichment, and machine learning for clustering and prediction. nih.gov |
Future Trajectories and Emerging Methodologies Leveraging Dl Histidine:2hcl Alpha 15n+
Innovations in Ultra-High Resolution Spectroscopic Techniques for Complex Biological Systems
The use of DL-Histidine:2HCl (alpha-15N+) is integral to the evolution of Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for unprecedented resolution in the study of complex biological systems. The importance of NMR in elucidating the structural and dynamic properties of proteins continues to grow, driven by progress in experimental techniques and novel labeling approaches. nih.gov Site-specific labeling of amino acids like histidine provides a powerful tool to probe the intricate details of protein function.
Innovations driven by specific isotopic labeling are closing methodological gaps, enabling researchers to assemble detailed isotope patterns in mechanistically important residues like histidine, thereby enhancing the power of NMR to unravel protein structure and dynamics. nih.gov
Table 1: Research Findings from High-Resolution ¹⁵N NMR on Alpha-Lytic Protease
This table summarizes key findings from a study using ¹⁵N-labeled histidine to investigate the active site of alpha-lytic protease, showcasing the power of ultra-high resolution spectroscopy.
| Finding | Significance | Source |
| The Asp-His-Ser catalytic triad (B1167595) structure is maintained in lyophilized enzyme powders. | Suggests the tertiary structure of the enzyme is very similar in solution and solid states. | nih.gov |
| The Nπ-H tautomer of the His-57 residue is predominant. | Provides specific detail on the protonation state of a key catalytic residue. | nih.gov |
| His-57 participates in a strong hydrogen bond as the donor. | Elucidates the specific hydrogen-bonding network within the active site. | nih.gov |
| The ¹⁵N resonances as a function of pH in solid samples parallel the behavior in solution. | Demonstrates that the local chemical environment of the active site can be faithfully studied in the solid state. | nih.gov |
Synergistic Applications with Cryo-Electron Microscopy and X-ray Crystallography for Multi-Modal Structural Biology
The future of structural biology lies in hybrid or integrative methods that combine the strengths of multiple techniques to overcome their individual limitations. numberanalytics.com While X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution static snapshots of macromolecules, NMR spectroscopy, empowered by isotope labels like DL-Histidine:2HCl (alpha-15N+), offers crucial information about molecular dynamics and local conformational states in solution. numberanalytics.compeakproteins.com
Specifically, ¹⁵N-labeling of histidine residues allows for the study of their side-chain mobility, hydrogen-bonding patterns, and protonation states, which are often invisible in cryo-EM or crystallographic data. nih.gov For example, NMR studies on zinc-finger proteins have used ¹⁵N relaxation data to show that histidine side chains coordinating a zinc ion and interacting with DNA are strongly restricted in their mobility, an entropic factor critical for molecular recognition. nih.gov This dynamic information is essential for a complete understanding of function. The combination of techniques allows researchers to dock high-resolution NMR structures of protein domains into lower-resolution cryo-EM maps of larger assemblies, yielding a comprehensive multi-modal view of the biological system. nih.gov
Pioneering Novel Isotopic Labeling Strategies for Intractable Biomolecular Targets
The ability to study challenging proteins and biomolecular systems often hinges on the development of sophisticated isotopic labeling methods. While many techniques exist for labeling aliphatic residues, the selective incorporation of NMR-active isotopes into other key amino acids like histidine has presented a persistent challenge. nih.gov The development of novel metabolic precursors for use in cell-based protein expression systems represents a significant breakthrough in this area. nih.gov
One such pioneering strategy involves using a novel precursor to specifically assemble ¹³C/²H isotope patterns in both the backbone and side chain of histidine residues within proteins overexpressed in E. coli. nih.gov This approach closes a significant methodological gap and allows for targeted investigation of histidine residues, which are frequently involved in enzyme catalysis, metal coordination, and protein-protein interactions. By overcoming previous limitations in selective labeling, such strategies make previously "intractable" biomolecular targets amenable to detailed NMR analysis, expanding the scope of proteins that can be studied at atomic resolution. nih.gov
Table 2: Emerging Isotopic Labeling Strategies for Histidine
This table outlines the components and benefits of novel labeling strategies designed to overcome challenges in studying specific amino acid residues.
| Strategy Component | Description | Advantage | Source |
| Novel Metabolic Precursor | A specifically designed molecule that cells can use to synthesize histidine. | Enables selective incorporation of isotopes into histidine residues. | nih.gov |
| Cell-Based Overexpression | Use of cellular machinery (e.g., E. coli) to produce the target protein. | Allows for the production of large quantities of labeled protein required for NMR. | nih.gov |
| Multi-Isotope Labeling | Incorporation of not just ¹⁵N, but also ¹³C and ²H. | Provides a richer dataset for more complex structural and dynamic NMR experiments. | nih.gov |
| Target: Intractable Proteins | Focus on proteins that are difficult to study with conventional methods. | Expands the range of biological questions that can be addressed with NMR. | nih.gov |
Advancing Quantitative Systems Biology through Integrated Isotope-Tracing Approaches
DL-Histidine:2HCl (alpha-15N+) and other stable isotope-labeled amino acids are indispensable tools for moving beyond static structural snapshots toward a quantitative understanding of entire biological systems. In the field of quantitative systems biology, isotope-tracing is a cornerstone methodology for mapping the flow of molecules through metabolic networks and quantifying changes in protein abundance.
The use of ¹⁵N-labeled compounds is central to metabolic flux analysis (MFA) and quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In these experiments, cells are grown in media where a standard nutrient, such as a specific amino acid or nitrogen source, is replaced with its heavy-isotope-labeled counterpart. researchgate.netnih.gov For example, studies in the algae Chlamydomonas reinhardtii have used ¹⁵N-labeled nitrogen sources to achieve nearly 98% labeling efficiency in amino acids, allowing researchers to follow the turnover (synthesis and degradation) of specific proteins like RuBisCo and ATP synthase. researchgate.netnih.gov
Furthermore, comparative metabolomics using ¹⁵N labeling can powerfully link genes to functions. In a study of the cyanobacterium Nostoc sp., researchers grew cultures with either ¹⁴N or ¹⁵N nitrate. nih.gov By comparing the mass spectra of extracts from the two cultures, they could specifically identify nitrogen-containing metabolites and match them to biosynthetic gene clusters identified in the organism's genome, leading to the discovery of new secondary metabolites. nih.gov This integrated approach, which combines genomics with isotope-tracing mass spectrometry, exemplifies how compounds like DL-Histidine:2HCl (alpha-15N+) are critical for building comprehensive, quantitative models of cellular processes.
Q & A
Q. What analytical methods are recommended to validate isotopic purity and chemical stability of DL-HISTIDINE:2HCL (ALPHA-15N+)?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) to confirm the position-specific incorporation of 15N at the α-amino group. For isotopic purity, mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) is recommended to detect isotopic enrichment (e.g., ≥98% 15N) and rule out unlabeled impurities .
- Stability assessment should include accelerated degradation studies under varying pH and temperature conditions, followed by HPLC analysis to monitor decomposition products. Refer to protocols for handling hygroscopic compounds, as chloride salts may require desiccated storage .
Q. How can researchers ensure proper handling and storage of DL-HISTIDINE:2HCL (ALPHA-15N+) to maintain isotopic integrity?
Methodological Answer:
- Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis and isotopic exchange. For reconstituted solutions, use deuterium-depleted water or inert buffers (e.g., 10 mM ammonium acetate) to minimize proton exchange, and validate stability over time via periodic MS checks .
- Avoid freeze-thaw cycles for stock solutions; aliquot into single-use vials to reduce degradation risks .
Q. What are the key considerations for synthesizing DL-HISTIDINE:2HCL (ALPHA-15N+) with high isotopic fidelity?
Methodological Answer:
- Use 15N-enriched precursors (e.g., 15NH4Cl) during reductive amination or enzymatic synthesis to ensure α-15N labeling. Monitor reaction intermediates via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm intermediate purity .
- Post-synthesis, employ ion-exchange chromatography to isolate the dichloride salt form and validate stoichiometry via elemental analysis .
Advanced Research Questions
Q. How can DL-HISTIDINE:2HCL (ALPHA-15N+) be applied in metabolic flux analysis (MFA) to study histidine biosynthesis in microbial systems?
Methodological Answer:
- Incorporate 15N-labeled histidine into minimal media for microbial cultures and track isotopic incorporation into downstream metabolites (e.g., histamine, urocanic acid) using liquid chromatography-tandem MS (LC-MS/MS) .
- Optimize sampling intervals to capture dynamic flux rates and use computational tools like Isotopomer Spectral Analysis (ISA) to model pathway activity .
Q. What experimental strategies resolve contradictions in NMR data when studying protein-histidine interactions using DL-HISTIDINE:2HCL (ALPHA-15N+)?
Methodological Answer:
- For ambiguous NOE (nuclear Overhauser effect) signals, perform selective 15N-labeling of histidine residues in recombinant proteins and use heteronuclear single quantum coherence (HSQC) NMR to isolate histidine-specific peaks.
- If pH-dependent tautomerism causes spectral overlap, conduct titrations across pH 5.0–7.4 and analyze chemical shift perturbations to assign protonation states .
Q. How can researchers design isotope dilution assays to quantify histidine degradation products in complex biological matrices?
Methodological Answer:
- Spike samples with 15N-labeled histidine as an internal standard and extract analytes via solid-phase extraction (SPE). Use multiple reaction monitoring (MRM) on LC-MS/MS to quantify histidine-derived metabolites (e.g., trans-urocanic acid) with correction for matrix effects .
- Validate assay precision via inter-day reproducibility tests and cross-check against unlabeled standards .
Methodological Notes for Experimental Design
- Reproducibility : Document batch-specific isotopic purity (e.g., 98% vs. 99% 15N) and solvent history, as residual protons in deuterated solvents may skew NMR results .
- Contradiction Mitigation : When conflicting data arise (e.g., unexpected MS adducts), re-analyze samples using alternative ionization modes (e.g., electrospray vs. matrix-assisted laser desorption) and consult isotopic pattern libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
